molecular formula C4H7N3OS B1596742 5-Ethoxy-1,2,4-thiadiazol-3-amine CAS No. 89124-90-3

5-Ethoxy-1,2,4-thiadiazol-3-amine

Cat. No. B1596742
CAS RN: 89124-90-3
M. Wt: 145.19 g/mol
InChI Key: IXAWHRSYSKUNOL-UHFFFAOYSA-N
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Description

5-Ethoxy-1,2,4-thiadiazol-3-amine is a chemical compound with the molecular formula C4H7N3OS and a molecular weight of 145.18 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds, such as (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid, has been reported . The process involves several steps, including oximation and alkylation on cyanoacetamide to get 2-cyano-2-hydroxyiminoacetamide, which then reacts with phosphorus oxychloride to form 2-ethyoxyiminopropanedinitrile . This compound then undergoes aminolysis, bromination, and reaction with KSCN, followed by hydrolysis to get the final product .


Molecular Structure Analysis

The molecular structure of 5-Ethoxy-1,2,4-thiadiazol-3-amine consists of a thiadiazole ring with an ethoxy group at the 5-position and an amine group at the 3-position . Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . In published studies, 1,3,4-thiadiazole derivatives tend to show the most significant therapeutic potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethoxy-1,2,4-thiadiazol-3-amine include a molecular weight of 145.18 and a molecular formula of C4H7N3OS . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

  • Antimicrobial Agents

    • Field: Medicinal Chemistry
    • Application: 1,3,4-thiadiazoles have been synthesized and tested for their antimicrobial activity against various microorganisms .
    • Method: The compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
    • Results: The newly synthesized compounds showed antimicrobial activity against various microorganisms .
  • Anticancer Agents

    • Field: Oncology
    • Application: 1,3,4-thiadiazoles display a broad spectrum of biological activities, including anticancer .
  • Antidiabetic Agents

    • Field: Endocrinology
    • Application: 1,3,4-thiadiazoles have shown antidiabetic activity .
  • Antihypertensive Agents

    • Field: Cardiology
    • Application: 1,3,4-thiadiazoles have shown antihypertensive activity .
  • Anti-inflammatory Agents

    • Field: Immunology
    • Application: 1,3,4-thiadiazoles have shown anti-inflammatory activity .
  • Antiviral Agents

    • Field: Virology
    • Application: 1,3,4-thiadiazoles have shown antiviral activity .
  • Metal Chelates

    • Field: Inorganic Chemistry
    • Application: Aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . These ligands were then used to create metal chelates .
    • Method: The ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .
    • Results: The spectral (UV Vis, FT-IR, and MS), as well as magnetic, results suggested their octahedral geometry . Their bioactive nature was designated by global reactivity parameters .
  • Antimicrobial Agents

    • Field: Medicinal Chemistry
    • Application: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . These compounds were evaluated as antimicrobial agents .
    • Method: The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .
    • Results: Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
  • Urease Inhibitory Activity

    • Field: Biochemistry
    • Application: The synthesized 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were evaluated for potent urease inhibitory activity .
  • Antioxidant Activity

    • Field: Biochemistry
    • Application: Aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . These ligands were then used to create metal chelates . The antioxidant activity, evaluated as DPPH and ferric reducing power, gave the highest inhibition (%) as 72.0 0.11% ± (IC50 = 144 0.11 L) and 66.3% (IC50 = 132 0.11 L) for compounds (3) and (8), respectively .
    • Method: The ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .
    • Results: All metal complexes were found to be more biocompatible than free ligands due to their chelation phenomenon .
  • Antimicrobial Agents

    • Field: Medicinal Chemistry
    • Application: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . These compounds were evaluated as antimicrobial agents .
    • Method: The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .
    • Results: Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
  • Urease Inhibitory Activity

    • Field: Biochemistry
    • Application: The synthesized 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were evaluated for potent urease inhibitory activity .

Safety And Hazards

The safety information for 5-Ethoxy-1,2,4-thiadiazol-3-amine includes several precautionary statements, such as P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P270 (do not eat, drink or smoke when using this product), and others . The hazard statements include H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .

Future Directions

Future research could focus on the development of new methods for the synthesis of 1,3,4-thiadiazol-2-amine derivatives in a one-pot manner using the reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . Additionally, the design, synthesis, and evaluation of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives for their urease inhibitor activities could be a promising direction .

properties

IUPAC Name

5-ethoxy-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3OS/c1-2-8-4-6-3(5)7-9-4/h2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAWHRSYSKUNOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375690
Record name 5-Ethoxy-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-1,2,4-thiadiazol-3-amine

CAS RN

89124-90-3
Record name 5-Ethoxy-1,2,4-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89124-90-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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